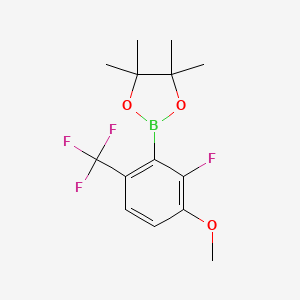![molecular formula C12H10O3S B14026841 [1,1'-Biphenyl]-3-sulfonic acid CAS No. 41949-30-8](/img/structure/B14026841.png)
[1,1'-Biphenyl]-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-3-sulfonic acid: is an organic compound that consists of a biphenyl structure with a sulfonic acid group attached to the third position of one of the phenyl rings. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-sulfonic acid typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure the sulfonic acid group is introduced at the desired position on the biphenyl ring.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-3-sulfonic acid may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Electrophilic Substitution: [1,1’-Biphenyl]-3-sulfonic acid can undergo electrophilic substitution reactions, similar to other aromatic compounds. The sulfonic acid group can direct incoming electrophiles to specific positions on the biphenyl ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The sulfonic acid group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Sulfuric Acid: Used for sulfonation reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Sulfonated Derivatives: Resulting from electrophilic substitution.
Oxidized or Reduced Products: Depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [1,1’-Biphenyl]-3-sulfonic acid can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine:
Drug Development:
Biological Studies: It can be used in studies involving enzyme inhibition and other biochemical processes.
Industry:
Dyes and Pigments: The compound is used in the production of dyes and pigments due to its ability to introduce sulfonic acid groups into aromatic systems.
Polymers: It can be used in the synthesis of sulfonated polymers with specific properties.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-3-sulfonic acid involves its ability to participate in various chemical reactions due to the presence of the sulfonic acid group. This group can act as a strong acid, donating protons in reactions, and can also serve as a site for nucleophilic attack. The biphenyl structure provides stability and allows for the compound to interact with other molecules through π-π interactions.
Vergleich Mit ähnlichen Verbindungen
[1,1’-Biphenyl]-4-sulfonic acid: Similar structure but with the sulfonic acid group at the fourth position.
[1,1’-Biphenyl]-2-sulfonic acid: Sulfonic acid group at the second position.
[1,1’-Biphenyl]-4,4’-disulfonic acid: Contains two sulfonic acid groups at the fourth positions of both phenyl rings.
Uniqueness:
Positional Isomerism: The position of the sulfonic acid group in [1,1’-Biphenyl]-3-sulfonic acid provides unique reactivity and properties compared to its positional isomers.
Chemical Stability: The biphenyl structure offers stability, making it suitable for various applications in harsh chemical environments.
Eigenschaften
CAS-Nummer |
41949-30-8 |
|---|---|
Molekularformel |
C12H10O3S |
Molekulargewicht |
234.27 g/mol |
IUPAC-Name |
3-phenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10O3S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H,13,14,15) |
InChI-Schlüssel |
ZIZHLOXKPFDUBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


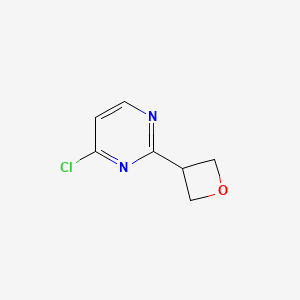

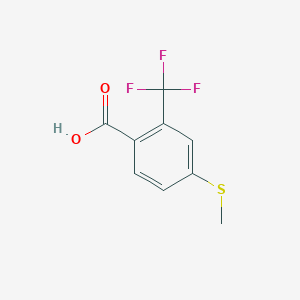
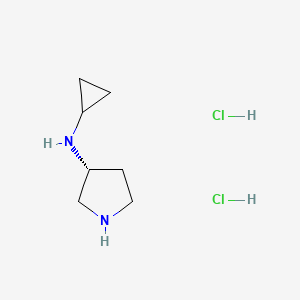


![4'-Fluoro-2,5-dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14026804.png)
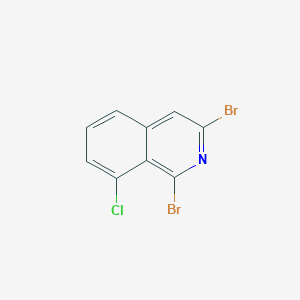


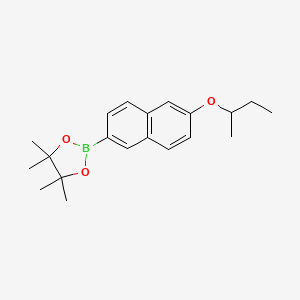
![5,6-Dihydrocyclopenta[d]thiazol-4-one](/img/structure/B14026837.png)

